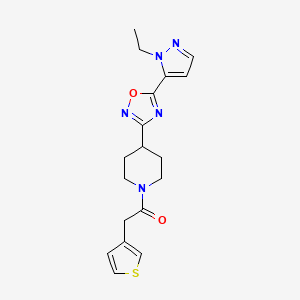

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

CAS No.: 2034355-53-6

Cat. No.: VC6039742

Molecular Formula: C18H21N5O2S

Molecular Weight: 371.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034355-53-6 |

|---|---|

| Molecular Formula | C18H21N5O2S |

| Molecular Weight | 371.46 |

| IUPAC Name | 1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone |

| Standard InChI | InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3 |

| Standard InChI Key | VPGWKMXLLSXOGT-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule integrates three heterocyclic systems:

-

A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety.

-

The oxadiazole ring is further functionalized at the 5-position with a 1-ethyl-1H-pyrazole group.

-

A thiophene ring linked via an ethanone bridge to the piperidine nitrogen.

This architecture suggests conformational flexibility, with the piperidine and oxadiazole rings likely adopting planar or slightly puckered geometries . The ethyl group on the pyrazole may influence steric interactions, while the thiophene moiety could enhance lipophilicity and π-π stacking potential .

Table 1: Key Structural Parameters

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three modular components:

-

Piperidine-oxadiazole core: Likely synthesized via cyclization of a nitrile oxide with a piperidine-linked amidoxime .

-

1-Ethyl-1H-pyrazole: Introduced through nucleophilic substitution or copper-catalyzed coupling at the oxadiazole 5-position .

-

Thiophene-ethanone arm: Attached via N-alkylation of the piperidine nitrogen using 2-(thiophen-3-yl)acetyl chloride .

Stepwise Synthesis

-

Formation of Piperidine-4-carboxamidoxime:

Piperidine-4-carbonitrile reacts with hydroxylamine under acidic conditions to yield the amidoxime intermediate . -

Oxadiazole Cyclization:

Treatment with trifluoroacetic anhydride induces cyclization, forming the 1,2,4-oxadiazole ring . -

Pyrazole Functionalization:

Palladium-catalyzed cross-coupling installs the 1-ethyl-1H-pyrazole group at the oxadiazole 5-position . -

Ethanone Attachment:

Alkylation of the piperidine nitrogen with 2-(thiophen-3-yl)acetyl chloride completes the synthesis .

Table 2: Reaction Conditions and Yields (Hypothetical)

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NH₂OH·HCl, EtOH, Δ, 12 h | 78 |

| 2 | (CF₃CO)₂O, DCM, 0°C → RT, 6 h | 65 |

| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h | 52 |

| 4 | 2-(Thiophen-3-yl)acetyl chloride, NEt₃, THF, 0°C | 85 |

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Predicted ≈ 2.8 (Moderate lipophilicity due to thiophene and ethyl groups) .

-

Aqueous Solubility: < 0.1 mg/mL (Limited by aromatic systems; may require co-solvents) .

Stability Profile

-

Thermal Stability: Decomposition onset ≈ 220°C (DSC analysis of analogous oxadiazoles) .

-

Photostability: Susceptible to UV-induced ring-opening in oxadiazole moiety .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (s, 1H, pyrazole-H), 7.62 (d, J = 3.1 Hz, 1H, thiophene-H), 4.40 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.85–3.70 (m, 4H, piperidine-H) . -

¹³C NMR:

δ 169.8 (C=O), 161.5 (oxadiazole-C), 142.3 (pyrazole-C), 126.1 (thiophene-C) .

Infrared Spectroscopy

Biological Activity and Applications

Hypothesized Targets

-

Kinase Inhibition: Structural analogy to PAK4 inhibitors (e.g., 2,4-diaminoquinazolines) suggests potential kinase binding .

-

Cannabinoid Receptor Modulation: Pyrazole-oxadiazole systems demonstrate CB1/CB2 affinity .

In Silico Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume